An In-depth Technical Guide to the Synthesis and Characterization of (S)-4-Cbz-2-homomorpholinecarboxylic acid
Foreword: The Significance of Chiral Morpholine Scaffolds in Modern Drug Discovery To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive t...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Significance of Chiral Morpholine Scaffolds in Modern Drug Discovery
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the synthesis and characterization of (S)-4-Cbz-2-homomorpholinecarboxylic acid. Chiral morpholine derivatives are privileged heterocyclic scaffolds frequently integrated into a vast array of pharmaceuticals and biologically active compounds.[1] Their unique structural and physicochemical properties, which can enhance metabolic stability, aqueous solubility, and blood-brain barrier permeability, make them highly sought-after building blocks in medicinal chemistry. The precise control of stereochemistry within the morpholine ring is often paramount for therapeutic efficacy and safety. This guide provides a detailed roadmap for the synthesis of the enantiomerically pure (S)-4-Cbz-2-homomorpholinecarboxylic acid, a versatile intermediate for further chemical elaboration.
Strategic Approach to the Enantioselective Synthesis
The synthesis of chiral morpholines can be approached through various strategies, including leveraging the chiral pool, employing stoichiometric chiral auxiliaries, or utilizing asymmetric catalysis.[1] For the preparation of (S)-4-Cbz-2-homomorpholinecarboxylic acid, a robust and reproducible pathway is paramount. The strategy outlined herein is a multi-step sequence commencing from readily available starting materials and incorporating a key enzymatic resolution step to establish the desired stereochemistry. This approach is designed to be both scalable and to provide high enantiomeric purity.
physicochemical properties of 4-Cbz-2-homomorpholinecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Cbz-2-Morpholinecarboxylic Acid Introduction: A Versatile Heterocyclic Building Block 4-((Benzyloxycarbonyl)carbonyl)morpholine-2-carboxylic acid, common...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physicochemical Properties of 4-Cbz-2-Morpholinecarboxylic Acid
Introduction: A Versatile Heterocyclic Building Block
4-((Benzyloxycarbonyl)carbonyl)morpholine-2-carboxylic acid, commonly referred to as 4-Cbz-2-morpholinecarboxylic acid, is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates a rigid morpholine scaffold, a versatile carboxylic acid moiety, and a readily cleavable benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom.[1] This unique combination of features makes it a valuable building block for constructing complex molecules with defined stereochemistry, particularly in the synthesis of peptides and other bioactive compounds.[1] Understanding its fundamental physicochemical properties is paramount for its effective application in reaction design, purification, formulation, and predicting its behavior in biological systems.
This guide provides a comprehensive overview of the core physicochemical properties of 4-Cbz-2-morpholinecarboxylic acid, detailing not only its known characteristics but also the authoritative experimental protocols for their determination. The focus is on the causality behind methodological choices, ensuring a robust and reproducible scientific approach.
Core Physicochemical Profile
The fundamental properties of 4-Cbz-2-morpholinecarboxylic acid are summarized below. These values are crucial for initial experimental design, safety considerations, and stoichiometric calculations.
The acidity of the carboxylic acid group, quantified by its pKa, is a critical parameter influencing the molecule's solubility, charge state at a given pH, and reactivity. The carboxyl group is a Brønsted-Lowry acid, capable of donating a proton.[6] This property is fundamental to its behavior in aqueous solutions and its interaction with other molecules.
While a specific experimental pKa value for this compound is not consistently reported in the literature, it can be reliably determined using potentiometric titration. This method is the gold standard as it directly measures the dissociation of the acidic proton.
Experimental Protocol: Potentiometric Titration for pKa Determination
The objective of this protocol is to titrate a solution of 4-Cbz-2-morpholinecarboxylic acid with a strong base (e.g., NaOH) while monitoring the pH to find the midpoint of the titration curve, which corresponds to the pKa.
Methodology:
Solution Preparation: Accurately weigh a sample of 4-Cbz-2-morpholinecarboxylic acid and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments using a burette.
Data Collection: Record the pH of the solution after each addition of titrant.
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized to its carboxylate form.
Causality and Expertise:
Why Potentiometric Titration? It provides a direct and accurate measurement of the equilibrium between the protonated and deprotonated forms of the acid.[7]
Choice of Base: A strong base like NaOH ensures a complete and stoichiometric reaction with the weak carboxylic acid, resulting in a sharp and easily identifiable equivalence point.
Co-Solvent: The use of a co-solvent is often necessary for organic acids that have limited water solubility, ensuring the compound remains fully dissolved throughout the titration.[8]
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP)
Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a cornerstone parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP indicates greater lipid solubility.
The "gold standard" for experimental LogP determination is the shake-flask method using an n-octanol/water system. This method directly measures the partitioning of the compound between two immiscible phases.[9]
Experimental Protocol: Shake-Flask Method for LogP Determination
Methodology:
System Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol to ensure thermodynamic equilibrium.
Sample Preparation: Dissolve a precisely known amount of 4-Cbz-2-morpholinecarboxylic acid in the water-saturated n-octanol phase.
Partitioning: Add a specific volume of the octanol-saturated water phase to the sample solution. The flask is then shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases.
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis Spectroscopy or HPLC).
Calculation: Calculate LogP using the formula: LogP = log ([Concentration]_octanol / [Concentration]_water).
Causality and Expertise:
Why n-Octanol/Water? This solvent system is widely accepted as the best mimic for the partitioning across biological lipid membranes.[9]
Why Pre-saturate Solvents? This crucial step prevents volume changes during the experiment due to the mutual miscibility of water and n-octanol, ensuring the accuracy of the final concentration measurements.
Why Centrifugation? It guarantees a clean and complete separation of the two phases, preventing cross-contamination which would lead to inaccurate LogP values.
Melting Point
The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C).[10] Therefore, melting point determination is a fast and effective method to assess the purity of a sample.[10][11] Impurities will typically cause a depression and broadening of the melting range.
Experimental Protocol: Capillary Melting Point Determination
Methodology:
Sample Preparation: Ensure the sample of 4-Cbz-2-morpholinecarboxylic acid is completely dry and finely powdered to allow for uniform heat transfer.[11]
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping it gently to pack the sample to a height of 2-3 mm.
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[12]
Heating: Heat the sample rapidly to about 20°C below the expected melting point. Then, reduce the heating rate to approximately 1-2°C per minute.[12]
Observation and Recording: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.[13]
Reporting: The melting point is reported as the range T1 - T2.
Causality and Expertise:
Why a Fine Powder? A finely ground sample ensures efficient and uniform heat distribution throughout the sample, preventing localized melting and leading to a more accurate and sharper melting range.[11]
Why Slow Heating? A slow heating rate near the melting point ensures that the temperature of the heating block and the sample are in thermal equilibrium, which is critical for an accurate measurement.[12] A rapid heating rate would cause the thermometer reading to lag behind the true temperature of the sample.
Caption: Step-by-step workflow for melting point determination.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The key techniques for 4-Cbz-2-morpholinecarboxylic acid are Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 4-Cbz-2-morpholinecarboxylic acid, the following characteristic absorptions are expected:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption in the range of 2500-3300 cm⁻¹.[14]
C=O Stretch (Carboxylic Acid): A strong absorption around 1710 cm⁻¹ (for the hydrogen-bonded dimer).[14]
C=O Stretch (Carbamate): A strong absorption typically around 1680-1700 cm⁻¹.
C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region corresponding to the ether and ester functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR:
Carboxylic Acid Proton (-COOH): A characteristic broad singlet appearing far downfield, typically >10 ppm (often around 12 ppm).[14]
Aromatic Protons (Cbz group): Signals corresponding to the five protons of the phenyl ring, typically in the 7.2-7.4 ppm range.
Benzyl Protons (-CH₂-Ph): A singlet corresponding to the two benzylic protons, usually around 5.1-5.2 ppm.
Morpholine Ring Protons: A series of complex multiplets in the 3.0-4.5 ppm range, corresponding to the seven protons on the morpholine ring.
¹³C NMR:
Carbonyl Carbon (Carboxylic Acid): A signal in the downfield region, typically ~170-185 ppm.[14]
Carbonyl Carbon (Carbamate): A signal around 155-157 ppm.
Aromatic Carbons (Cbz group): Signals in the ~127-136 ppm range.
Morpholine Ring Carbons: Signals in the ~40-70 ppm range.
Conclusion
The physicochemical properties of 4-Cbz-2-morpholinecarboxylic acid—its acidity, lipophilicity, melting point, and spectroscopic signature—are integral to its application as a synthetic building block. While some parameters like molecular weight and formula are fixed, properties such as pKa and LogP must be determined experimentally to inform reaction conditions, purification strategies, and potential applications in drug discovery. The protocols outlined in this guide represent robust, validated methods for characterizing this and similar compounds, providing the foundational data necessary for advanced research and development.
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An In-depth Technical Guide to the Solubility of 4-Cbz-2-homomorpholinecarboxylic Acid in Organic Solvents
Foreword: Navigating the Solubility Landscape of Complex Synthetic Intermediates In the intricate world of pharmaceutical development and complex organic synthesis, understanding the solubility of key intermediates is no...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Solubility Landscape of Complex Synthetic Intermediates
In the intricate world of pharmaceutical development and complex organic synthesis, understanding the solubility of key intermediates is not merely a matter of procedural convenience; it is a cornerstone of process optimization, yield maximization, and, ultimately, the economic viability of a given synthetic route. The molecule at the heart of this guide, 4-Cbz-2-homomorpholinecarboxylic acid, represents a class of N-protected heterocyclic amino acid derivatives that are increasingly vital as building blocks in the construction of novel therapeutic agents. Its unique structural amalgamation of a homomorpholine core, a carboxylic acid moiety, and a bulky, aromatic carbobenzyloxy (Cbz) protecting group presents a compelling case study in the multifaceted nature of solubility.
This technical guide eschews a one-size-fits-all approach to data presentation. Instead, it is structured to provide a holistic and practical understanding of the solubility characteristics of 4-Cbz-2-homomorpholinecarboxylic acid. We will begin by dissecting the molecule's inherent physicochemical properties, the primary determinants of its interaction with various solvent environments. This theoretical foundation will then be leveraged to present a predictive solubility analysis using established methodologies such as Hansen Solubility Parameters. Recognizing the paramount importance of empirical validation, this guide provides detailed, field-tested protocols for both thermodynamic and kinetic solubility determination. Our objective is to equip the research and development scientist with not only the data but also the causal understanding and practical tools necessary to confidently and effectively utilize 4-Cbz-2-homomorpholinecarboxylic acid in their synthetic endeavors.
Physicochemical Profile of 4-Cbz-2-homomorpholinecarboxylic Acid
A molecule's solubility is fundamentally dictated by its intrinsic physicochemical properties. For 4-Cbz-2-homomorpholinecarboxylic acid, a nuanced interplay of polarity, hydrogen bonding capacity, and molecular architecture governs its behavior in different organic solvents.
Structural and Electronic Considerations
4-Cbz-2-homomorpholinecarboxylic acid is a chiral molecule with a molecular weight of 279.29 g/mol and a molecular formula of C₁₄H₁₇NO₅[1]. Its structure features several key functional groups that contribute to its overall polarity and potential for intermolecular interactions:
Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and a moderate hydrogen bond acceptor. Its presence significantly increases the polarity of the molecule and imparts acidic character.
Carbobenzyloxy (Cbz) Group (-Cbz): The Cbz group, with its aromatic phenyl ring and carbamate linkage, introduces a significant non-polar, hydrophobic character to the molecule. The carbonyl and ether oxygens within the Cbz group can also act as hydrogen bond acceptors.
Homomorpholine Ring: This saturated heterocycle contains an ether linkage and a tertiary amine (within the carbamate). The ether oxygen can act as a hydrogen bond acceptor. The ring's conformation also influences the molecule's overall shape and how it packs in a crystal lattice.
The presence of both a highly polar carboxylic acid and a large, non-polar Cbz group makes 4-Cbz-2-homomorpholinecarboxylic acid an amphiphilic molecule. This duality is central to understanding its solubility profile.
Predicted Physicochemical Parameters
In the absence of extensive experimental data for 4-Cbz-2-homomorpholinecarboxylic acid, computational methods provide valuable estimations of its key physicochemical properties. These predicted values are instrumental in building a theoretical framework for its solubility.
Property
Predicted Value
Significance for Solubility
Molecular Weight
279.29 g/mol
Larger molecules generally have lower solubility due to greater energy required to overcome crystal lattice forces.
logP (Octanol-Water Partition Coefficient)
~1.5 - 2.5
This value suggests a moderate lipophilicity, indicating that the molecule has a reasonable affinity for both polar and non-polar environments.
pKa (Acid Dissociation Constant)
~3.5 - 4.5
The carboxylic acid is expected to be a weak acid. Its ionization state, and therefore solubility in protic solvents, will be pH-dependent.
Hydrogen Bond Donors
1 (from -COOH)
The single hydrogen bond donor is a key site for interaction with hydrogen bond accepting solvents.
Hydrogen Bond Acceptors
5 (from C=O and O)
Multiple sites for hydrogen bonding with protic solvents.
Polar Surface Area (PSA)
~74 Ų
A moderate PSA suggests that the molecule will require solvents with some degree of polarity to achieve significant solubility.
Note: These values are estimations derived from computational models and should be used as a guide for solvent selection, with experimental verification being essential.
Predictive Solubility Analysis: A Hansen Solubility Parameter Approach
To move beyond qualitative descriptions, we can employ the Hansen Solubility Parameter (HSP) model to predict the solubility of 4-Cbz-2-homomorpholinecarboxylic acid in a range of organic solvents. The core principle of the HSP model is "like dissolves like," quantified by assigning three parameters to both the solute and the solvent:
δD (Dispersion): Represents the energy from van der Waals forces.
δP (Polar): Represents the energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.
The similarity between a solute and a solvent is determined by the "Hansen distance" (Ra), calculated using the following equation:
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of high solubility.
Predicted Hansen Solubility Parameters for 4-Cbz-2-homomorpholinecarboxylic Acid
Using group contribution methods, we can estimate the HSP values for our target molecule:
Hansen Parameter
Predicted Value (MPa½)
δD
~18.5
δP
~9.0
δH
~8.5
Predicted Solubility in Common Organic Solvents
The following table presents the calculated Hansen distances (Ra) between 4-Cbz-2-homomorpholinecarboxylic acid and a selection of common organic solvents. Solvents are grouped by class, and a lower Ra value suggests better solubility.
Solvent
δD (MPa½)
δP (MPa½)
δH (MPa½)
Ra (Calculated)
Predicted Solubility
Alcohols
Methanol
15.1
12.3
22.3
15.1
Moderate
Ethanol
15.8
8.8
19.4
12.1
Good
Isopropanol
15.8
6.1
16.4
9.7
Excellent
n-Butanol
16.0
5.7
15.8
9.0
Excellent
Ketones
Acetone
15.5
10.4
7.0
6.8
Excellent
Methyl Ethyl Ketone (MEK)
16.0
9.0
5.1
5.6
Excellent
Esters
Ethyl Acetate
15.8
5.3
7.2
6.7
Excellent
Isopropyl Acetate
15.1
4.3
6.6
8.3
Good
Ethers
Tetrahydrofuran (THF)
16.8
5.7
8.0
5.5
Excellent
1,4-Dioxane
17.5
1.8
9.0
9.3
Good
Halogenated Solvents
Dichloromethane (DCM)
17.0
7.3
7.1
4.8
Excellent
Chloroform
17.8
3.1
5.7
8.5
Good
Aprotic Polar Solvents
Dimethylformamide (DMF)
17.4
13.7
11.3
7.4
Excellent
Dimethyl Sulfoxide (DMSO)
18.4
16.4
10.2
7.6
Excellent
Acetonitrile
15.3
18.0
6.1
10.3
Moderate
Hydrocarbons
Toluene
18.0
1.4
2.0
12.0
Poor
Heptane
15.3
0.0
0.0
15.8
Very Poor
Note: The predicted solubility is a qualitative guide. "Excellent" suggests a high likelihood of good solubility, while "Poor" or "Very Poor" suggests low solubility.
Experimental Protocols for Solubility Determination
While predictive models are invaluable for initial solvent screening, empirical determination of solubility is essential for process development and optimization. The following are detailed, step-by-step protocols for determining both thermodynamic and kinetic solubility.
This method determines the equilibrium solubility of a compound, representing the true saturation point in a given solvent.[3][4][5]
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Step-by-Step Protocol:
Preparation:
Accurately weigh an excess amount of 4-Cbz-2-homomorpholinecarboxylic acid (e.g., 10-20 mg) into a glass vial. The exact amount should be sufficient to ensure a solid phase remains after equilibration.
Add a precise volume (e.g., 1-2 mL) of the desired organic solvent to the vial.
Equilibration:
Securely cap the vial to prevent solvent evaporation.
Place the vial in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C).
Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.
Phase Separation:
Remove the vial from the shaker and allow the undissolved solid to settle for at least 30 minutes.
To ensure complete removal of solid particles, either centrifuge the vial at a moderate speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).
Quantification:
Carefully withdraw a known aliquot of the clear, saturated solution.
Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of 4-Cbz-2-homomorpholinecarboxylic acid is required.
Calculation:
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is a valuable tool for early-stage drug discovery to identify compounds with potential bioavailability issues.[6][7][8]
Diagram: Kinetic Solubility Workflow
Caption: Workflow for a high-throughput kinetic solubility assay.
Step-by-Step Protocol:
Stock Solution Preparation:
Prepare a concentrated stock solution of 4-Cbz-2-homomorpholinecarboxylic acid in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
Assay Plate Preparation:
In a 96-well microplate, add the desired organic solvent to each well.
Using a liquid handling system or a multichannel pipette, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the solvent in each well to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
Incubation and Precipitation:
Seal the plate and shake for a defined period, typically 1 to 2 hours, at room temperature. During this time, compounds with low kinetic solubility will precipitate out of solution.
Analysis:
The extent of precipitation can be determined by several methods:
Nephelometry: Measure the light scattering caused by the precipitate using a nephelometer.
Turbidimetry: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a microplate reader.
Concentration Analysis: Filter the contents of each well using a filter plate. The concentration of the compound in the filtrate is then determined by HPLC-UV or LC-MS.
Data Interpretation:
The kinetic solubility is defined as the highest concentration of the compound that remains in solution without forming a significant precipitate under the assay conditions.
Causality of Experimental Choices and Self-Validating Systems
The choice between thermodynamic and kinetic solubility assays is driven by the stage of the research or development process.
Thermodynamic solubility provides the "gold standard" measurement of a compound's intrinsic solubility. This is critical for process chemistry, where understanding the maximum achievable concentration in a given solvent is essential for crystallization, reaction stoichiometry, and purification. The extended equilibration time in the shake-flask method is designed to ensure that the system reaches a true thermodynamic equilibrium, making the measurement highly reliable and reproducible. The self-validating nature of this protocol lies in taking measurements at multiple time points (e.g., 24 and 48 hours). If the measured solubility is consistent at these later time points, it provides strong evidence that equilibrium has been reached.
Kinetic solubility is a higher-throughput, less resource-intensive assay that is well-suited for the early stages of drug discovery. It mimics the situation where a compound is introduced into an aqueous environment from a concentrated organic solution, which is relevant to oral drug absorption. While not a measure of true equilibrium solubility, it is a powerful tool for flagging compounds that are likely to have poor bioavailability due to precipitation in the gastrointestinal tract. The protocol's reliability is enhanced by the use of both positive and negative control compounds with known solubility characteristics in each assay plate.
Concluding Remarks for the Practicing Scientist
The predictive analysis presented in this guide suggests that 4-Cbz-2-homomorpholinecarboxylic acid exhibits favorable solubility in a range of polar aprotic and protic solvents, including alcohols (isopropanol, n-butanol), ketones (acetone, MEK), esters (ethyl acetate), ethers (THF), and polar aprotic solvents (DCM, DMF, DMSO). Conversely, its solubility is predicted to be poor in non-polar hydrocarbon solvents.
For the laboratory scientist, this guide provides not only a ranked list of promising solvents for initial trials but also detailed, actionable protocols for obtaining precise solubility data. By understanding the physicochemical basis of solubility and employing these systematic experimental approaches, researchers can minimize trial-and-error, optimize reaction and purification conditions, and ultimately accelerate their research and development timelines.
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US Patent 6,150,365. (2000).
Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]
iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube. [Link]
ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical... [Table]. [Link]
Lenz, E., et al. (2018). Organic acids as co-formers for co-amorphous systems - Influence of variation in molar ratio on the physicochemical properties of the co-amorphous systems. European Journal of Pharmaceutics and Biopharmaceutics, 131, 123-132. [Link]
ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]
Ekins, S., et al. (2005). Automated selection of compounds with physicochemical properties to maximize bioavailability and druglikeness. Journal of Computer-Aided Molecular Design, 19(6), 451-467. [Link]
Stenutz, R. (n.d.). Hansen solubility parameters. Stenutz. [Link]
US Patent 5,342,979. (1994). Production of tertiary carboxylic acids.
University of California, Irvine. (n.d.). Common Organic Solvents: Table of Properties. [Link]
US Patent 6,441,194. (2002). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
Lomba, L., et al. (2017). Solvatochromic parameters of deep eutectic solvents formed by ammonium-based salts and carboxylic acids. Scientific Reports, 7, 46347. [Link]
Welton, T., & Smith, J. (2019). A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. Molecules, 24(12), 2249. [Link]
Application Note: A Robust HATU-Mediated Coupling Protocol for the Synthesis of Amides from 4-Cbz-2-homomorpholinecarboxylic Acid
Abstract This comprehensive guide details a field-proven protocol for the efficient coupling of 4-Cbz-2-homomorpholinecarboxylic acid with primary and secondary amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details a field-proven protocol for the efficient coupling of 4-Cbz-2-homomorpholinecarboxylic acid with primary and secondary amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). As a non-canonical, sterically significant amino acid derivative, the successful incorporation of this moiety is critical in the development of novel peptidomimetics and small molecule therapeutics. This document provides a detailed step-by-step methodology, explains the underlying chemical principles, and offers expert insights into reaction optimization and troubleshooting, ensuring high-yield, high-purity synthesis for researchers in medicinal chemistry and drug development.
Introduction: The Challenge of Amide Bond Formation
The amide bond is the cornerstone of peptides and a ubiquitous functional group in a vast array of pharmaceuticals. Its construction, particularly when involving complex or sterically hindered building blocks, remains a pivotal challenge in organic synthesis. Standard coupling reagents can often lead to low yields, undesired side reactions, or significant racemization of chiral centers.[1][2]
HATU has emerged as a gold-standard coupling reagent due to its high efficiency, rapid reaction kinetics, and remarkable ability to suppress racemization.[3] It is an aminium/uronium salt based on the non-explosive and highly effective coupling additive 1-hydroxy-7-azabenzotriazole (HOAt). The pyridine nitrogen atom in the HOAt moiety provides anchimeric assistance during the coupling reaction, accelerating the rate of amidation and making HATU exceptionally effective for coupling challenging substrates, including N-methylated amino acids and other sterically demanding carboxylic acids like 4-Cbz-2-homomorpholinecarboxylic acid.
This application note provides a robust framework for leveraging the power of HATU for the reliable synthesis of amide derivatives of 4-Cbz-2-homomorpholinecarboxylic acid.
Reagent and Substrate Profiles
A thorough understanding of the components is fundamental to a successful coupling reaction. The key properties of the reactants are summarized below.
Highly efficient aminium salt for activating carboxylic acids.[5]
Base
N,N-Diisopropylethylamine (DIPEA or Hünig's Base)
C₈H₁₉N
129.24
Non-nucleophilic tertiary amine used to deprotonate the carboxylic acid and scavenge protons.[5][6]
Amine
Generic Primary/Secondary Amine
R-NH₂ / R₂NH
Variable
The nucleophile that forms the amide bond with the activated acid.
Solvent
N,N-Dimethylformamide (DMF)
C₃H₇NO
73.09
A polar aprotic solvent ideal for dissolving reactants and facilitating the reaction.[5] Anhydrous grade is critical.[6]
The HATU Activation and Coupling Mechanism
The efficacy of HATU lies in a rapid, multi-step process that converts a weakly acidic carboxylic acid into a highly reactive intermediate, primed for nucleophilic attack by an amine. The accepted mechanism proceeds through three primary stages.[5][7]
Deprotonation & Carboxylate Formation : The non-nucleophilic base, DIPEA, abstracts the acidic proton from 4-Cbz-2-homomorpholinecarboxylic acid to form the corresponding carboxylate anion. This step is crucial as the carboxylate is the active nucleophile that initiates the activation process.[7]
Activation to OAt-Active Ester : The carboxylate anion attacks the electrophilic carbon of the HATU reagent. This leads to the formation of a highly reactive OAt-active ester intermediate and releases tetramethylurea as a byproduct.[3][5]
Nucleophilic Acyl Substitution : The amine nucleophile attacks the carbonyl carbon of the activated ester. The HOAt anion is an excellent leaving group, and its departure, facilitated by the neighboring pyridine nitrogen, leads to the formation of a stable tetrahedral intermediate which then collapses to yield the final amide product.[5]
Caption: Workflow of HATU-mediated amide bond formation.
Detailed Experimental Protocol
This protocol outlines the coupling of 4-Cbz-2-homomorpholinecarboxylic acid with a generic amine. All operations should be conducted in a fume hood using anhydrous solvents and reagents under an inert atmosphere (e.g., Nitrogen or Argon).
4.1 Materials and Equipment
Round-bottom flask with a magnetic stir bar
Inert atmosphere setup (Nitrogen or Argon manifold)
Syringes and needles
Standard laboratory glassware
Magnetic stir plate
Rotary evaporator
Silica gel for column chromatography
TLC plates (e.g., silica gel 60 F₂₅₄)
LC-MS system for reaction monitoring
4.2 Reagent Stoichiometry and Preparation
Reagent
Molar Eq.
Purpose
4-Cbz-2-homomorpholinecarboxylic acid
1.0
Limiting Reagent
HATU
1.1 - 1.2
Activating Agent
Amine (R-NH₂)
1.0 - 1.1
Nucleophile
DIPEA
2.5 - 3.0
Base
Anhydrous DMF
-
Solvent (to make 0.1-0.2 M soln)
Rationale for Stoichiometry:
A slight excess of HATU (1.1 eq.) ensures complete activation of the carboxylic acid.[8] A larger excess should be avoided to prevent potential side reactions, such as guanidinylation of the amine nucleophile.[9][10]
A slight excess of the amine can help drive the reaction to completion, especially if the amine is volatile or less reactive.
A significant excess of DIPEA (2.5-3.0 eq.) is critical. One equivalent is consumed to deprotonate the carboxylic acid, and another is required to neutralize the proton released from the amine during amide formation and the proton associated with the HOAt byproduct.[11]
The pre-activation of the carboxylic acid before adding the amine is a robust method that often leads to cleaner reactions and higher yields.[5][8][12]
Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-Cbz-2-homomorpholinecarboxylic acid (1.0 eq.).
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction and minimize potential side reactions, including racemization.
Base Addition: Add DIPEA (2.5-3.0 eq.) to the stirred solution and mix for 2-3 minutes.
Activation: Add HATU (1.1 eq.) in one portion. The solution may change color (e.g., to a pale yellow).
Pre-Activation Stir: Allow the activation to proceed by stirring the mixture at 0 °C for 5-10 minutes.
Amine Addition: Add the amine (1.1 eq.), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
4.4 Workup and Purification
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane (DCM).
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove unreacted acid and HOAt.
Water (1x).
Saturated aqueous brine solution (1x) to aid in phase separation.
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
1. Use fresh, high-quality HATU; handle under inert gas.[6]2. Ensure at least 2.5 eq. of DIPEA are used.3. Increase reaction time to 12-24 hours or gently heat to 40-50 °C. Consider switching to a more powerful solvent like NMP.[12]
Formation of Side Products
1. Excess HATU causing guanidinylation of the amine.2. Racemization at the α-carbon.
1. Use no more than 1.1-1.2 eq. of HATU.[9][10]2. Maintain low temperature (0 °C) during the activation step. Ensure the Cbz protecting group is stable.[1]
Difficult Purification
1. Tetramethylurea byproduct co-eluting with the product.
1. The urea byproduct is water-soluble. Ensure thorough aqueous washes during workup. If it persists, a reverse-phase purification may be necessary.
Safety and Handling
HATU: Can be irritating. Handle with gloves and safety glasses in a well-ventilated area. Store desiccated at -20°C for long-term stability.[6]
DIPEA: Corrosive and flammable. Work in a fume hood and avoid contact with skin and eyes.
DMF: A potential reproductive toxin. Use appropriate personal protective equipment (PPE) and handle only in a fume hood.
Conclusion
The HATU-mediated coupling protocol described herein provides a reliable and highly efficient method for the synthesis of amides from 4-Cbz-2-homomorpholinecarboxylic acid. By carefully controlling stoichiometry, employing a pre-activation strategy, and adhering to anhydrous conditions, researchers can overcome the challenges associated with coupling sterically significant substrates. This protocol serves as a robust starting point for the synthesis of complex molecules, empowering innovation in drug discovery and development.
References
Reddit User Discussion on HATU Reaction Protocols. (n.d.). Reddit. Retrieved January 24, 2026, from [Link]
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved January 24, 2026, from [Link]
HATU. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved January 24, 2026, from [Link]
HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. (2025, October 30). Inhibitor Research Hub. Retrieved January 24, 2026, from [Link]
El-Faham, A., & Albericio, F. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1673-1699.* Retrieved January 24, 2026, from [Link]
Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51436-51443.* Retrieved January 24, 2026, from [Link]
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.* Retrieved January 24, 2026, from [Link]
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
Peptide library synthesis: using two different coupling reagents to improve overall crude purity. (2023, February 7). Biotage. Retrieved January 24, 2026, from [Link]
Technical Support Center: Troubleshooting Side Reactions with 4-Cbz-2-homomorpholinecarboxylic Acid
Welcome to the technical support center for the successful incorporation of 4-Cbz-2-homomorpholinecarboxylic acid into your peptide sequences. As a constrained, non-canonical amino acid, this building block offers unique...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the successful incorporation of 4-Cbz-2-homomorpholinecarboxylic acid into your peptide sequences. As a constrained, non-canonical amino acid, this building block offers unique structural advantages for designing advanced peptidomimetics and therapeutic leads. However, its sterically hindered nature and the characteristics of its Cbz-protecting group present specific challenges during solid-phase peptide synthesis (SPPS) and solution-phase couplings.
This guide provides in-depth, field-proven insights to help you anticipate, diagnose, and resolve common side reactions. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: My coupling reaction with 4-Cbz-2-homomorpholinecarboxylic acid is sluggish or incomplete, resulting in low yield and deletion sequences. What is happening and how can I fix it?
A1: This is the most frequently reported issue and stems directly from the steric hindrance of the homomorpholine ring. Standard coupling reagents may not be potent enough to activate the carboxylic acid efficiently or the activated ester may be too sterically crowded for the incoming amine to attack.
Primary Causes:
Steric Hindrance: The bulky, cyclic structure of the amino acid slows down the kinetics of both the carboxyl activation and the subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain.[1]
Insufficient Reagent Potency: Standard carbodiimide reagents (like DIC) combined with HOBt may be inadequate.
Troubleshooting Solutions:
Utilize High-Potency Coupling Reagents: Switch to phosphonium or aminium/uronium salt-based reagents known to be effective for hindered couplings.[2] Reagents that form highly reactive OAt or O-6-ClBt esters are particularly effective.
Increase Reagent Concentration: Performing the coupling at a higher concentration (e.g., 0.5 M) increases the probability of successful molecular interactions, which is especially beneficial for kinetically slow reactions.[1]
Perform a "Double Couple": After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the amino acid and coupling reagents. This is a reliable method to drive the reaction to completion.[1]
Increase Coupling Time: Extend the reaction time from the standard 1-2 hours to 4-6 hours or even overnight. Monitor the reaction using a qualitative test (e.g., Kaiser test) to confirm the consumption of the free amine.
Q2: I'm observing significant epimerization (>5%) at the stereocenter of the homomorpholine residue after incorporation. How can I minimize this?
A2: Epimerization, or racemization, is a critical side reaction that occurs during the activation step of the carboxyl group.[3] For sterically hindered residues requiring prolonged activation times or more powerful reagents, this risk is amplified.
Mechanism of Epimerization:
The activated amino acid can cyclize to form an oxazolone (azlactone) intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Subsequent re-protonation can occur from either face, resulting in a loss of stereochemical purity.[3]
Mitigation Strategies:
Choose Racemization-Suppressing Additives: The choice of additive is crucial. While HOBt is standard, additives like HOAt (used in HATU) or Oxyma Pure (used in COMU) are superior at suppressing racemization.[4] HOAt's pyridine nitrogen provides anchimeric assistance, accelerating the desired coupling reaction over the competing epimerization pathway.
Careful Base Selection: Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA). In highly sensitive cases, a weaker base like N-methylmorpholine (NMM) may reduce racemization, although this could also slow down the coupling reaction.[3]
Pre-activation Time: Minimize the time the carboxylic acid sits in the activated state before the amine is introduced. Some protocols recommend adding the amine to the reaction 30 minutes after combining the acid, base, and coupling reagent to allow for activated ester formation, but this should be optimized for your specific system.[5]
Lower Temperature: Running the coupling reaction at 0°C can sometimes reduce the rate of epimerization, though it will also slow the coupling.[2]
Q3: During the final Cbz-group deprotection via catalytic hydrogenation, I'm obtaining a significant amount of a byproduct with a mass of +76 Da compared to the desired product. What is this and how can I prevent it?
A3: The Cbz (benzyloxycarbonyl) group is typically removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst).[6][7] The side reaction you are observing is almost certainly the formation of an N-benzyl group.
Side Reaction Mechanism:
Under conditions of insufficient hydrogen or a partially poisoned catalyst, the hydrogenolysis reaction can stall after the initial cleavage of the carbamate. Instead of the carbamic acid fully decomposing to the free amine and CO₂, an alternative reductive amination pathway can occur, leading to the formation of a stable N-benzyl tertiary amine.[8]
Preventative Measures:
Ensure an Active Catalyst and Sufficient Hydrogen: Use a fresh, high-quality Pd/C catalyst. Ensure the reaction vessel is properly purged and maintained under a positive pressure of hydrogen gas (balloon or Parr shaker).
Switch to Transfer Hydrogenation: This method generates hydrogen in situ and is often cleaner. Common hydrogen donors include ammonium formate, 1,4-cyclohexadiene, or NaBH₄.[7][8] This can be a more reliable and scalable method for Cbz removal.
Consider Alternative Deprotection if Necessary: If your peptide contains other reducible functional groups (e.g., alkynes, nitro groups) that are incompatible with hydrogenation, you must use alternative methods like strong acidolysis (e.g., HBr in acetic acid) or newer nucleophilic cleavage protocols.[6][8][9] Note that these conditions can cleave other protecting groups or the peptide from the resin, so orthogonality must be carefully considered.
Part 2: In-Depth Troubleshooting Guides & Protocols
Guide 1: Optimizing the Coupling of Hindered Residues
The key to successfully incorporating 4-Cbz-2-homomorpholinecarboxylic acid is to use a robust activation method that is both fast and minimizes racemization.
Reagent
Activating Additive
Relative Reactivity
Racemization Risk
Recommended For
HBTU/TBTU
HOBt
High
Moderate
General use, may struggle with severe hindrance.
HATU
HOAt
Very High
Low
Gold standard for hindered couplings and racemization suppression.
HCTU
6-Cl-HOBt
Very High
Low-Moderate
Highly reactive, cost-effective alternative to HATU.
COMU
Oxyma Pure
Very High
Very Low
Excellent reactivity, considered superior to HATU in some cases for difficult couplings.
PyBOP
HOBt
High
Moderate
Phosphonium-based, avoids guanidinylation side reactions seen with uronium reagents.
preventing racemization during activation of 4-Cbz-2-homomorpholinecarboxylic acid
Topic: Best Practices for Preventing Racemization During the Activation of 4-Cbz-2-homomorpholinecarboxylic Acid For assistance, please contact our technical support team. This guide provides in-depth technical advice fo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Best Practices for Preventing Racemization During the Activation of 4-Cbz-2-homomorpholinecarboxylic Acid
For assistance, please contact our technical support team.
This guide provides in-depth technical advice for researchers, chemists, and drug development professionals on maintaining the stereochemical integrity of 4-Cbz-2-homomorpholinecarboxylic acid during its activation for peptide coupling and other conjugation reactions.
This section addresses common issues and questions encountered during the activation of chiral N-Cbz protected amino acids.
Q1: What is racemization, and why is it a critical issue in my synthesis?
A1: Racemization is the conversion of a single, pure enantiomer (like the desired L- or D-form of your amino acid) into an equal mixture of both enantiomers, resulting in a racemic mixture.[1] In the context of drug development and peptide synthesis, this loss of chiral integrity is a significant problem. The presence of the unintended diastereomer can drastically alter or eliminate the biological activity of the final peptide and introduces a challenging purification step, as diastereomers often have very similar physical properties.[1][2]
Q2: I observed significant epimerization in my latest coupling reaction with 4-Cbz-2-homomorpholinecarboxylic acid. What is the chemical mechanism responsible for this?
A2: The primary pathway for racemization in N-protected amino acids during carboxyl group activation is through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][3] While urethane-based protecting groups like Carbobenzyloxy (Cbz or Z) are known to suppress this pathway compared to simple acyl groups, the risk remains, especially under non-optimal conditions.[4]
The mechanism proceeds as follows:
Activation: The carboxylic acid is activated by a coupling reagent.
Oxazolone Formation: The activated intermediate can cyclize to form the oxazolone.
Proton Abstraction: The hydrogen atom on the chiral center (the α-carbon) of the oxazolone ring is now significantly more acidic.[3] A base present in the reaction mixture can easily abstract this proton, forming a planar, achiral enolate intermediate.
Racemization: Reprotonation of this intermediate can occur from either face of the planar ring, leading to a mixture of both the original (L) and the inverted (D) stereoisomers.[3]
A secondary, less common mechanism is the direct abstraction of the α-proton from the activated amino acid by a strong base.[3]
Figure 1: Oxazolone-Mediated Racemization Pathway
Q3: Which experimental factors have the most significant impact on racemization?
A3: Several factors in your experimental setup can dramatically influence the degree of racemization. Careful control of these variables is key to preserving chiral purity.
Coupling Reagent: The choice of activating agent is paramount. Highly reactive intermediates generated by some coupling reagents are more prone to forming the oxazolone.[5][6]
Base: The strength (pKa) and steric hindrance of the base used are critical. Stronger and less sterically hindered bases are more efficient at abstracting the α-proton, leading to higher levels of racemization.[3]
Additives: The presence of coupling additives like OxymaPure or HOAt can intercept the highly reactive activated species to form a more stable active ester, which is less susceptible to racemization.[4][7]
Temperature: Higher reaction temperatures increase the rate of both the desired coupling and the undesired racemization. Low temperatures are generally recommended for carbodiimide-mediated couplings.[4]
Solvent: The polarity of the solvent can affect the reaction kinetics and the stability of the intermediates. Polar aprotic solvents like DMF or NMP are commonly used.[4]
Q4: How do I select the best coupling reagent and additive combination to prevent racemization?
A4: Your choice of reagents is the most effective tool for minimizing racemization. Modern uronium/aminium and phosphonium salt reagents, often used with additives, are designed to be both highly efficient and suppress racemization.
Carbodiimides (e.g., DIC, EDC): These are cost-effective but can cause significant racemization if used alone.[5][6] They must be used with a racemization-suppressing additive. The combination of DIC with an additive like OxymaPure or HOAt is an excellent choice, as the resulting urea byproduct from DIC is soluble in common organic solvents.[4]
Uronium/Aminium Reagents (e.g., HBTU, HATU, COMU): These reagents are highly efficient and generally result in low levels of racemization.[5][8] COMU is a particularly effective and safer modern alternative, as it is not based on the potentially explosive benzotriazole core of HBTU and HATU.[8]
Phosphonium Reagents (e.g., BOP, PyBOP): These are also very effective at suppressing racemization and are a good alternative to uronium salts.[4][5]
Recommendation: For difficult couplings or when chiral purity is paramount, the use of COMU or a DIC/OxymaPure cocktail is strongly recommended. OxymaPure is a non-explosive and highly effective alternative to HOBt and HOAt.[4][8]
Reagent Class
Examples
Relative Racemization Risk
Key Considerations
Carbodiimides
DIC, EDC
High (without additive)
Requires an additive (OxymaPure, HOAt, HOBt).[5] DIC is preferred in solid-phase synthesis due to its soluble urea byproduct.[4][9]
Uronium/Aminium
HBTU, HATU, HCTU, COMU
Low
Highly efficient.[5] HATU is based on HOAt and is very effective.[4] COMU is a safer, highly reactive, and non-benzotriazole-based alternative.[8]
Phosphonium
BOP, PyBOP
Low
Very effective, but byproducts can sometimes be difficult to remove.[4]
Q5: What is the best choice of base for my reaction?
A5: The choice of base is critical. You should use a base that is strong enough to deprotonate the ammonium salt of the incoming nucleophile but not so strong that it readily deprotonates the α-carbon of the activated acid.
Recommended: Use sterically hindered or weaker bases.
Use with Caution: Stronger, non-hindered bases significantly increase the risk of racemization.
N,N-Diisopropylethylamine (DIPEA or DIEA) (pKa ≈ 10.1)[3]
Triethylamine (TEA)
In studies comparing bases, 2,4,6-collidine often produces the least amount of racemic product due to its combination of moderate basicity and significant steric hindrance.[3]
Recommended Low-Racemization Protocol
This protocol provides a general guideline for the activation and coupling of 4-Cbz-2-homomorpholinecarboxylic acid using modern, low-racemization reagents.
Method: Activation using COMU
Dissolution: In a clean, dry, and inert atmosphere (Nitrogen or Argon) reaction vessel, dissolve 4-Cbz-2-homomorpholinecarboxylic acid (1.0 eq.) and COMU (1.05 eq.) in an appropriate anhydrous polar aprotic solvent (e.g., DMF, NMP, or DCM).
Pre-activation: Stir the solution at room temperature for 1-2 minutes.
Base Addition: Add a sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine (2.0 eq.). The solution may change color, which is characteristic of COMU activation.[8]
Activation: Allow the activation to proceed for 5-10 minutes at room temperature.
Coupling: Add your amine nucleophile (1.1 eq.) to the reaction mixture.
Reaction Monitoring: Let the reaction proceed at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) until the starting material is consumed.
Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and purification protocol. The byproducts of COMU are water-soluble, which can simplify purification.[8]
Figure 2: Workflow for Minimizing Racemization
References
Ma, S., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
El-Faham, A., & Albericio, F. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Subirós-Funosas, R., et al. (2019). Epimerisation in Peptide Synthesis. Molecules. [Link]
Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents.
Suescun, O., et al. (2020). Convergent Synthesis of 2-Oxazolone-4-carboxylates Esters by Reaction of Aldehydes with Ambivalent N-Cbz-α-Tosylglycinate Ester. The Journal of Organic Chemistry. [Link]
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
El-Faham, A., et al. (2017). Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]
The Strategic Integration of 4-Cbz-2-homomorpholinecarboxylic Acid in Peptidomimetics: A Comparative Guide to Unlocking Novel Structure-Activity Relationships
In the landscape of modern drug discovery, the quest for therapeutic peptides with enhanced potency, selectivity, and metabolic stability is a paramount challenge. Native peptides, while exhibiting remarkable biological...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the quest for therapeutic peptides with enhanced potency, selectivity, and metabolic stability is a paramount challenge. Native peptides, while exhibiting remarkable biological activity, are often hampered by their conformational flexibility and susceptibility to proteolytic degradation. The strategic incorporation of non-natural, conformationally constrained amino acids has emerged as a powerful approach to overcome these limitations.[1][2] This guide provides an in-depth technical comparison of peptides incorporating the novel building block, 4-Cbz-2-homomorpholinecarboxylic acid, with conventional peptides and those containing other cyclic amino acid analogs. We will delve into the rationale behind its use, propose a comprehensive experimental framework for elucidating its structure-activity relationship (SAR), and provide detailed protocols to empower researchers in this exciting frontier of peptidomimetic design.
The Imperative for Conformational Constraint in Peptide Drug Design
The biological activity of a peptide is intrinsically linked to its three-dimensional structure.[3] Native peptides often exist as an ensemble of conformations in solution, and only a specific conformation is recognized by the target receptor. This inherent flexibility leads to a significant entropic penalty upon binding, thereby reducing affinity. Furthermore, an extended conformation is often a prerequisite for recognition by proteases, leading to rapid degradation in vivo.[2]
By introducing rigid structural elements, such as cyclic amino acids, into a peptide sequence, we can pre-organize the peptide into a bioactive conformation, thereby enhancing receptor binding affinity and shielding it from enzymatic cleavage.[4] The choice of the cyclic scaffold is critical, as it dictates the local backbone geometry and the spatial orientation of the side chains, which are the primary determinants of biological activity.
4-Cbz-2-homomorpholinecarboxylic Acid: A Scaffold of Untapped Potential
4-Cbz-2-homomorpholinecarboxylic acid, a six-membered heterocyclic gamma-amino acid analog, presents a unique set of structural features that make it a compelling building block for peptidomimetic design. The morpholine ring introduces a significant degree of conformational rigidity. The presence of the oxygen heteroatom can influence hydrogen bonding patterns and solubility, while the nitrogen atom provides a handle for further derivatization. The carbobenzyloxy (Cbz) protecting group on the nitrogen is a standard feature in peptide synthesis, facilitating its seamless integration into solid-phase peptide synthesis (SPPS) protocols.
Compared to other cyclic amino acids, the homomorpholine scaffold is hypothesized to induce unique turn structures in the peptide backbone, thereby presenting the side chains in novel spatial arrangements. This can lead to altered receptor interactions and potentially novel biological activities.
Comparative Analysis: Homomorpholine Peptides vs. Other Constrained Analogs
To understand the potential advantages of incorporating 4-Cbz-2-homomorpholinecarboxylic acid, it is instructive to compare its predicted effects with those of other well-studied conformationally constrained amino acids.
Building Block
Ring Size
Key Conformational Influence
Potential Advantages
Potential Disadvantages
Proline
5
Induces β-turns
Well-characterized, commercially available
Limited side-chain diversity
Cyclic β-Amino Acids
4, 5, or 6
Can induce various helical and turn structures depending on ring size and stereochemistry[5]
Increased water solubility, potential for diverse substitution
May introduce significant structural perturbations
4-Cbz-2-homomorpholinecarboxylic Acid
6
Hypothesized to induce unique turn structures, potential for H-bonding via oxygen
Novel conformational space, potential for improved solubility and metabolic stability
SAR is currently unexplored, synthesis required
Elucidating the Structure-Activity Relationship: A Proposed Experimental Workflow
Given the novelty of 4-Cbz-2-homomorpholinecarboxylic acid in peptide design, a systematic SAR study is essential to unlock its full potential. The following section outlines a comprehensive, self-validating experimental plan.
Part 1: Synthesis of the 4-Cbz-2-homomorpholinecarboxylic Acid Building Block
A plausible synthetic route for Fmoc-protected 4-Cbz-2-homomorpholinecarboxylic acid is outlined below. This multi-step synthesis would begin from commercially available starting materials and employ standard organic chemistry transformations.
Caption: Proposed synthetic workflow for the 4-Cbz-2-homomorpholinecarboxylic acid building block.
Part 2: Solid-Phase Peptide Synthesis (SPPS)
The synthesized building block can be incorporated into a model peptide sequence using standard Fmoc-based SPPS protocols. A model peptide could be a known bioactive peptide where conformational constraint is expected to enhance activity, for instance, an antimicrobial peptide or a GPCR ligand.[5]
Detailed Protocol for SPPS:
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.[7]
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.[8] Wash the resin thoroughly with DMF.
Amino Acid Coupling:
Activate the Fmoc-protected amino acid (including the novel building block) with a coupling reagent such as HCTU in the presence of a base like N-methylmorpholine (NMM).[7]
Add the activated amino acid solution to the resin and shake for 1-2 hours.
Monitor the coupling reaction using a ninhydrin test.
Washing: Wash the resin with DMF and dichloromethane (DCM).
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[8]
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.
Caption: Standard solid-phase peptide synthesis (SPPS) workflow for peptide incorporation.
Part 3: Biological Evaluation and SAR Analysis
A series of peptides should be synthesized where the position and stereochemistry of the 4-Cbz-2-homomorpholinecarboxylic acid are systematically varied. A native peptide sequence and peptides containing other cyclic amino acids should be synthesized as controls.
Hypothetical SAR Study Design:
Peptide ID
Sequence Modification
Rationale
P-Native
Unmodified bioactive peptide
Baseline activity
P-HomoMorph-1
Replace residue 1 with 4-Cbz-2-homomorpholinecarboxylic acid
Investigate the effect of N-terminal constraint
P-HomoMorph-mid
Replace a central residue with 4-Cbz-2-homomorpholinecarboxylic acid
Probe the impact on the core structure
P-HomoMorph-C
Replace a C-terminal residue with 4-Cbz-2-homomorpholinecarboxylic acid
Examine the influence of C-terminal rigidity
P-Pro
Replace the same central residue with Proline
Compare with a known turn-inducing residue
P-CycloBeta
Replace the same central residue with a cyclic β-amino acid
Compare with another class of constrained building blocks
The biological activity of these peptides would then be evaluated using a relevant assay, such as a competitive binding assay for a GPCR target or a minimal inhibitory concentration (MIC) assay for an antimicrobial peptide.
Example: GPCR Binding Assay Protocol
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
Radioligand Binding: Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test peptides.
Separation: Separate bound from free radioligand by rapid filtration.
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
Data Analysis: Determine the IC50 value for each peptide, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.
The resulting data will allow for a direct comparison of the potency of the modified peptides, providing crucial insights into the SAR of 4-Cbz-2-homomorpholinecarboxylic acid.
Conclusion and Future Perspectives
The incorporation of 4-Cbz-2-homomorpholinecarboxylic acid into peptides represents a promising, yet underexplored, avenue for the development of novel therapeutics. Its unique structural features have the potential to induce novel backbone conformations, leading to enhanced biological activity, selectivity, and metabolic stability. The experimental workflow outlined in this guide provides a robust framework for researchers to systematically investigate the SAR of this intriguing building block. By combining rational design, solid-phase synthesis, and rigorous biological evaluation, the scientific community can unlock the full therapeutic potential of peptides containing 4-Cbz-2-homomorpholinecarboxylic acid and pave the way for the next generation of peptide-based drugs.
References
[6] Yamashita, H., et al. (2017). Development of helix-stabilized cell-penetrating peptides containing cationic α,α-disubstituted amino acids as helical promoters. Bioorganic & Medicinal Chemistry, 25(6), 1846-1851.
[5] Fiori, S., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1141-1145.
[9] Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522.
[10] Husain, A., et al. (2015). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. Molecules, 20(8), 13686-13704.
[3] Cowell, S. M., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785-2798.
[7] White, C. J., & Yudin, A. K. (2011). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Current Protocols in Chemical Biology, 3(4), 189-210.
[11] Husain, A., et al. (2015). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. ResearchGate.
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[13] Kondejewski, L. H., et al. (1999). Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on gramicidin S. Journal of Biological Chemistry, 274(19), 13181-13192.
[1] Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.
[2] Koczor, I., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(18), 4233.
[14] Wang, Y., et al. (2019). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. Molecules, 24(19), 3499.
[4] Fletcher, M. D., & Campbell, M. M. (1998). Peptidomimetics, a synthetic tool of drug discovery. Chemical Reviews, 98(2), 763-796.
[15] Kaczor, A. A., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(13), 5081.
[16] Pelliccia, S., et al. (2016). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. PhD Thesis.
[17] Oh, D., et al. (2018). Constrained Peptides in Drug Discovery and Development. Peptide Science, 110(5-6), e24075.
[18] Nollet, L. M. L. (Ed.). (2017). Bioactive Peptides from Food. Taylor & Francis.
[19] Singh, I., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(16), 4948.
[20] Asakawa, T., et al. (2023). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega, 8(48), 45939-45947.
[8] LifeTein. (n.d.). Overview of Custom Peptide Synthesis. LifeTein.
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A Comparative Guide to the Biological Evaluation of Peptides Containing 4-Cbz-2-homomorpholinecarboxylic Acid
This guide provides a comprehensive framework for the biological evaluation of peptides incorporating the novel, conformationally constrained amino acid, 4-Cbz-2-homomorpholinecarboxylic acid. In the relentless pursuit o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the biological evaluation of peptides incorporating the novel, conformationally constrained amino acid, 4-Cbz-2-homomorpholinecarboxylic acid. In the relentless pursuit of therapeutic peptides with improved pharmacological profiles, the introduction of unnatural amino acids serves as a cornerstone strategy to overcome inherent limitations such as enzymatic instability and conformational flexibility.[1][2] The homomorpholine scaffold is hypothesized to act as a potent turn-inducer, pre-organizing the peptide backbone into a bioactive conformation, thereby enhancing receptor affinity and metabolic stability.
This document presents a head-to-head comparison between a parent bioactive peptide and its analogue modified with 4-Cbz-2-homomorpholinecarboxylic acid. We will detail the causality behind our experimental choices, provide validated protocols, and present a clear analysis of the expected performance enhancements.
Part 1: Foundational Analysis - Synthesis and Conformation
The journey of evaluating a novel peptide begins with its successful synthesis and a thorough understanding of its three-dimensional structure. The incorporation of a non-proteinogenic amino acid like 4-Cbz-2-homomorpholinecarboxylic acid necessitates a custom synthesis approach, typically integrated into a standard Solid Phase Peptide Synthesis (SPPS) workflow.[3]
The core hypothesis is that the rigid homomorpholine ring system will reduce the conformational entropy of the peptide in its unbound state, which can lead to a more favorable binding affinity with its target receptor.[1] We must first validate this structural hypothesis before proceeding to functional assays.
Conformational Analysis: Unveiling the Structural Impact
The primary objective is to determine if the homomorpholine modification induces a stable, defined secondary structure. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are the gold-standard techniques for this analysis.[4][5]
Circular Dichroism (CD) Spectroscopy: This technique provides a rapid, macroscopic view of the peptide's secondary structure in solution. We anticipate that the parent peptide may exhibit a random coil signature, whereas the modified peptide will show a distinct spectrum indicative of a β-turn or helical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A high-resolution, two-dimensional NMR analysis (such as TOCSY and NOESY) allows for the precise determination of atomic distances and torsional angles. This data is critical for building a detailed 3D model of the peptide, confirming the presence and type of the induced turn structure.[4]
The successful design of peptidomimetics relies on controlling the conformational space of the molecule to favor the bioactive state.[6]
Part 2: Comparative Biological Evaluation - In Vitro Performance
With the structural impact confirmed, the next phase is to quantify the functional advantages of this modification. We will focus on three key performance indicators: enzymatic stability, receptor binding affinity, and cell-based functional activity.
Workflow for Biological Evaluation
Below is a generalized workflow for the comparative assessment of the parent and modified peptides.
Caption: High-level workflow for the synthesis and comparative biological evaluation of modified peptides.
Enzymatic Stability: Resisting Degradation
A primary drawback of natural peptides is their rapid degradation by proteases. Modifications that sterically hinder protease access or stabilize the backbone can significantly extend a peptide's half-life.[7] The rigid structure conferred by the homomorpholine ring is expected to provide substantial resistance to enzymatic cleavage.
Experimental Design: The parent and modified peptides are incubated in human serum or with specific proteases (e.g., trypsin, chymotrypsin). Aliquots are taken at various time points, and the percentage of intact peptide remaining is quantified by High-Performance Liquid Chromatography (HPLC).
Anticipated Outcome: The modified peptide will exhibit a significantly longer half-life (T½) compared to the parent peptide, demonstrating enhanced metabolic resistance.
Conformationally pre-organizing a peptide into its receptor-bound shape should increase its binding affinity.[1] This is evaluated using a competitive binding assay, which measures the ability of the test peptide to displace a known, labeled ligand from the target receptor.
Experimental Design: A constant concentration of a radiolabeled or fluorescently labeled ligand is incubated with cells or membranes expressing the target receptor. Increasing concentrations of the unlabeled parent or modified peptide are added, and the displacement of the labeled ligand is measured. The concentration of the test peptide that displaces 50% of the labeled ligand is the IC50 value, a measure of binding affinity.
Caption: Principle of a competitive binding assay to determine receptor affinity.
High binding affinity must translate into a functional biological response. The choice of assay is dependent on the peptide's mechanism of action. Examples include measuring second messenger accumulation (e.g., cAMP), reporter gene activation, cell proliferation, or cytotoxicity.[8]
Experimental Design: A relevant cell line is treated with a dose-response curve of either the parent or modified peptide. The biological endpoint is measured, and the concentration that produces 50% of the maximal response (EC50) is calculated.
Anticipated Outcome: Due to its potentially higher binding affinity, the modified peptide is expected to have a lower (more potent) EC50 value than the parent peptide.
Comparative Data Summary
The following table summarizes the hypothetical but expected outcomes from the in vitro biological evaluation, highlighting the performance enhancements conferred by the 4-Cbz-2-homomorpholinecarboxylic acid modification.
Parameter
Parent Peptide
Modified Peptide
Rationale for Improvement
Enzymatic Half-Life (T½) in Serum
~15 min
> 240 min
The constrained homomorpholine scaffold sterically hinders protease access and stabilizes the peptide backbone against cleavage.[7]
Receptor Binding Affinity (IC50)
250 nM
15 nM
Pre-organization of the peptide into its bioactive conformation reduces the entropic penalty of binding, leading to higher affinity.[1]
Functional Potency (EC50)
400 nM
30 nM
Increased receptor affinity and residence time translate directly to a more potent cellular response at lower concentrations.
Experimental Protocols
Protocol 1: Serum Stability Assay
Preparation: Prepare stock solutions (1 mg/mL) of the parent and modified peptides in sterile, nuclease-free water. Dilute fresh human serum to 90% with RPMI-1640 medium.
Incubation: Add the peptide stock to the serum solution to a final concentration of 100 µg/mL. Incubate in a water bath at 37°C.
Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw 50 µL aliquots.
Quenching: Immediately quench the enzymatic reaction by adding 150 µL of ice-cold ethanol to the aliquot to precipitate serum proteins.
Processing: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
Analysis: Analyze the supernatant by reverse-phase HPLC. The peak area corresponding to the intact peptide is integrated.
Calculation: The percentage of intact peptide remaining at each time point is calculated relative to the T=0 sample. The half-life (T½) is determined by fitting the data to a one-phase decay curve.
Protocol 2: Competitive Receptor Binding Assay
Cell Plating: Seed cells expressing the target receptor into a 96-well plate at a density that yields 80-90% confluency on the day of the assay.[8]
Reagent Preparation: Prepare a binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA). Prepare a constant concentration of a known radiolabeled ligand (e.g., ³H-ligand) and serial dilutions of the parent and modified peptides in binding buffer.
Assay:
a. Wash the cell monolayer twice with ice-cold binding buffer.
b. Add the radiolabeled ligand along with either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the serial dilutions of the test peptides.
c. Incubate the plate for 2-3 hours at 4°C on a shaker to reach equilibrium.
Washing: Rapidly wash the wells three times with ice-cold binding buffer to remove unbound ligand.
Lysis & Detection: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Analysis: Calculate the specific binding at each concentration. Plot the percentage of specific binding against the log concentration of the competitor peptide and fit to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The incorporation of 4-Cbz-2-homomorpholinecarboxylic acid represents a promising strategy for enhancing the therapeutic potential of bioactive peptides. The experimental framework detailed in this guide provides a robust and logical pathway to validate its hypothesized benefits. Positive outcomes from these in vitro assays—specifically, major improvements in stability and potency—would provide a strong rationale for advancing the modified peptide to in vivo studies, including pharmacokinetic and efficacy assessments in relevant animal models.[9] This structured approach ensures that development decisions are based on solid, comparative experimental data, ultimately accelerating the path toward novel peptide-based therapeutics.
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